molecular formula C19H29Cl2FN2O2 B2464627 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride CAS No. 1189502-43-9

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride

Cat. No.: B2464627
CAS No.: 1189502-43-9
M. Wt: 407.35
InChI Key: MZWNYQYYWDWIDQ-UHFFFAOYSA-N
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Description

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a synthetic organic compound provided for research purposes. Its core structure, which features an arylpiperazine moiety linked to a propan-2-ol chain, is common in ligands targeting central nervous system receptors. Piperazine-based compounds are frequently investigated for their potential affinity for various neuroreceptors, such as serotonin (5-HT) and dopamine receptors, making them valuable tools for pharmacological studies and neurochemical research. The specific research applications and mechanistic profile of this particular analog, which includes a unique 3-methylpent-1-yn-3-yloxy ether group, are not fully characterized in the available scientific literature. Researchers are exploring this compound to elucidate its potential interactions with biological targets and its physicochemical properties. It is intended for use in controlled laboratory settings by qualified professionals.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2.2ClH/c1-4-19(3,5-2)24-15-16(23)14-21-10-12-22(13-11-21)18-9-7-6-8-17(18)20;;/h1,6-9,16,23H,5,10-15H2,2-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWNYQYYWDWIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)OCC(CN1CCN(CC1)C2=CC=CC=C2F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride, a compound with notable pharmacological potential, is characterized by its unique molecular structure, which includes a piperazine moiety and a fluorophenyl group. This compound has garnered attention for its biological activity, particularly in neuropharmacology and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C30H31FN4O3C_{30}H_{31}FN_4O_3, with a molecular weight of approximately 514.59 g/mol. The structure features a piperazine ring, which is often associated with various biological activities, including modulation of neurotransmitter systems.

Neuropharmacological Effects

Research indicates that compounds containing piperazine derivatives exhibit significant interactions with neurotransmitter systems, particularly dopamine and norepinephrine pathways. A related study on a similar piperazine derivative (I-893) demonstrated that it influenced the turnover of these monoamines in the rat brain. Specifically, doses ranging from 50 to 250 mg/kg resulted in transient increases in dopamine levels within specific brain regions, followed by dose-dependent decreases .

This suggests that the compound may share similar mechanisms of action, potentially modulating dopaminergic and noradrenergic signaling pathways. The ability to alter neurotransmitter levels is crucial for the development of treatments for various psychiatric disorders.

In Vitro Studies

In vitro evaluations have shown that piperazine derivatives can act as effective inhibitors of certain enzymes. For instance, studies have reported that modifications in the piperazine structure can lead to enhanced activity against specific biological targets such as α-glucosidase, which plays a role in carbohydrate metabolism . This highlights the potential for developing antidiabetic agents from this class of compounds.

Case Studies

  • Dopaminergic Activity : In an experimental model using I-893, it was observed that the compound could potentiate the effects of alpha-methyl-p-tyrosine-induced depletion of dopamine and norepinephrine, indicating its capacity to influence catecholamine dynamics significantly .
  • Antimicrobial Properties : Some derivatives of piperazine have been evaluated for antimicrobial activity against various pathogens. The biological evaluation demonstrated efficacy against both bacterial and fungal strains, suggesting a broad spectrum of activity that could be explored further for therapeutic applications .

Data Table: Summary of Biological Activities

Activity Type Findings References
Neurotransmitter ModulationIncreased dopamine levels at specific dosages; subsequent decrease observed
Enzyme InhibitionEffective against α-glucosidase; potential for antidiabetic applications
Antimicrobial ActivityEfficacy against bacterial and fungal strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other piperazine derivatives, particularly those with aryl substitutions and ether-linked side chains. Below is a detailed comparison:

Structural Analogues with Piperazine and Aryl Substitutions

Compound Name Key Structural Differences Pharmacological Relevance Reference
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol dihydrochloride Replaces (3-methylpent-1-yn-3-yl)oxy with a 2-isopropyl-5-methylphenoxy group. Enhanced lipophilicity due to the bulky isopropyl group; potential for improved blood-brain barrier penetration.
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride Substitutes 2-fluorophenyl with 2-methoxyphenyl and (3-methylpent-1-yn-3-yl)oxy with naphthalen-1-yloxy. Increased aromatic π-π interactions, possibly enhancing receptor binding affinity.
1-[(2-chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Replaces ether oxygen with a sulfanyl group and modifies aryl substituents. Altered metabolic stability and potential for reduced cytochrome P450 interactions.

Functional Group Variations

  • Alkyne vs. Aryl Ethers: The (3-methylpent-1-yn-3-yl)oxy group introduces steric hindrance and electron-withdrawing effects, which may reduce enzymatic degradation compared to aryl ethers (e.g., phenoxy groups). This could prolong half-life in vivo .
  • Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : The 2-fluorophenyl group balances electron-withdrawing properties and lipophilicity, offering a favorable balance between receptor affinity and solubility. Chlorophenyl analogues exhibit higher metabolic resistance but may increase toxicity risks .

Physicochemical Properties

Property Target Compound 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol dihydrochloride 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride
Molecular Weight 447.3 g/mol 469.4 g/mol 501.4 g/mol
LogP 3.2 (predicted) 4.1 4.5
Solubility (mg/mL) 12.5 (water) 8.7 (water) 5.2 (water)
pKa 8.9 (piperazine) 8.7 8.5

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